molecular formula C16H10F3NS B2871861 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole CAS No. 338415-35-3

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole

Cat. No.: B2871861
CAS No.: 338415-35-3
M. Wt: 305.32
InChI Key: QMIFGWDMXSGHFP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H10F3NS and its molecular weight is 305.32. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their broad spectrum of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, and particularly antitumor properties. The structural simplicity of 2-arylbenzothiazoles makes them potent antitumor agents, with several molecules containing the benzothiazole ring system currently used in clinical treatments for various diseases. The increasing importance of the benzothiazole nucleus in drug discovery is attributed to its capability to serve as a ligand to various biomolecules, making it a focal point for medicinal chemists in developing therapies for ailments, especially cancer (Kamal, Hussaini, & Malik, 2015).

Structural Modifications for Chemotherapeutics

Recent advancements have focused on the structural modifications of the benzothiazole scaffold, leading to the development of new antitumor agents. These derivatives show promising biological profiles and synthetic accessibility, making them attractive for designing and developing potential chemotherapeutics. The review discusses various series of benzothiazoles and their conjugates as new antitumor agents, including in vitro and in vivo screenings, structure–activity relationships (SAR), mechanisms, pharmacokinetics, and their future therapeutic applications (Ahmed et al., 2012).

Importance in Medicinal Chemistry

The benzothiazole scaffold is highlighted for its significant role in medicinal chemistry, demonstrating a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmintic, and anti-cancer properties. This versatility makes benzothiazole a rapidly developing compound in medicinal chemistry, with ongoing research exploring its applications across various fields (Bhat & Belagali, 2020).

Comprehensive Review in Medicinal Chemistry

Benzothiazole (BTA) derivatives are among the most important heterocyclic compounds, exhibiting a wide range of pharmacological properties. The broad spectrum of activity in individual BTA derivatives indicates their potential in medicinal chemistry. This review provides a comprehensive overview of BTA-based compounds as clinical drugs and their applications in treating various diseases, offering insights into new therapeutic agents and diagnostic probes (Keri et al., 2015).

Properties

IUPAC Name

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NS/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIFGWDMXSGHFP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.